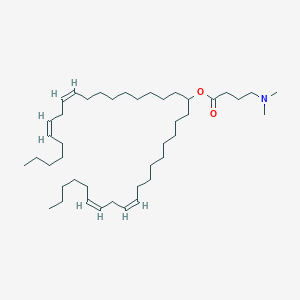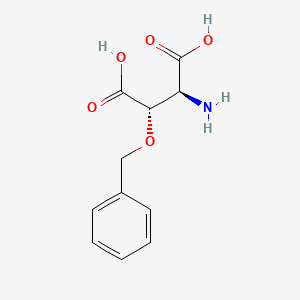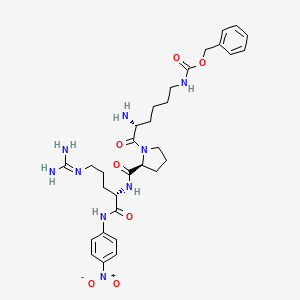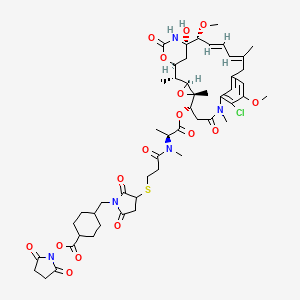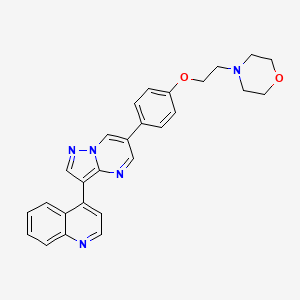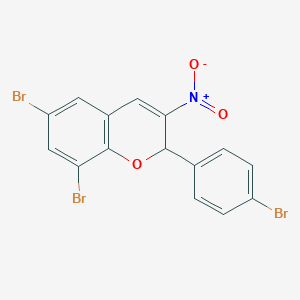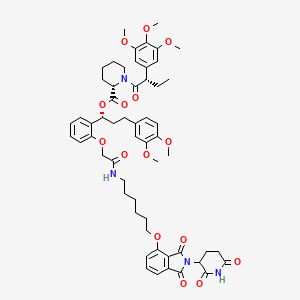
dTAG-13
概要
説明
dTAG-13は、細胞内の特定のタンパク質を標的として分解するように設計されたヘテロ二機能性分解剤化合物です。FKBP12 F36V変異タンパク質に選択的なリガンド、リンカー、およびセレブロン結合リガンドで構成されています。この化合物は、dTAGシステムの一部であり、このシステムは、特に研究設定において、目的のタンパク質の標的分解に使用されます。
科学的研究の応用
dTAG-13 has a wide range of applications in scientific research, including:
作用機序
dTAG-13は、FKBP12 F36V変異タンパク質とE3ユビキチンリガーゼセレブロンとの三元複合体を形成することにより、その効果を発揮します。この複合体は、標的タンパク質のポリユビキチン化を促進し、プロテアソームによる分解のために標識します。 FKBP12 F36V変異タンパク質への選択的結合により、標的タンパク質のみが分解され、オフターゲット効果が最小限に抑えられます .
生化学分析
Biochemical Properties
The dTAG-13 compound interacts with the FKBP12 (F36V) mutant-specific ligand and the E3 ubiquitin ligase cereblon (CRBN), forming a ternary complex . This interaction leads to the ubiquitination and subsequent degradation of the target protein . The compound has been shown to potently degrade FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells .
Cellular Effects
In cellular contexts, this compound has been shown to lead to rapid and potent degradation of BRD4-FKBP12 F36V, with no effect on endogenous wild type FKBP12, BRD2, or BRD3 levels . The dTAG system has also been applied to protein chimeras of FKBP12 F36V fused with EZH2, HDAC1, KRAS, MYC, and PLK1 .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a ternary complex between the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein . This process allows for the immediate and selective control of single protein abundance .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to induce rapid, reversible, and selective degradation of FKBP12 F36V fusion proteins . The degradation of FKBP12F36V-MELK (sg3R) in MDA-MB-468 cells was observed at 100 nM for 4 hours .
Dosage Effects in Animal Models
In animal models, the efficacy of this compound to degrade overexpressed dTAG–KRAS–G12V was shown in mice . This establishes the dTAG system as an effective tool for inducing potent degradation in living organisms .
Metabolic Pathways
The this compound compound is involved in the ubiquitin-proteasome pathway . It forms a ternary complex with the fusion protein and E3 ligase, leading to polyubiquitination and degradation of the target protein .
Subcellular Localization
The effectiveness of this compound-induced degradation has been observed in different subcellular compartments, suggesting that the subcellular context of the protein of interest can influence the efficacy of this compound-mediated protein degradation .
準備方法
合成経路と反応条件
dTAG-13の合成は、FKBP12 F36Vリガンド、リンカー、およびセレブロン結合リガンドの個々の成分の調製から始まる、複数のステップを伴います。これらの成分は、その後、化学的に結合して最終化合物となります。 反応条件は、通常、ジメチルスルホキシド(DMSO)やエタノールなどの有機溶媒の使用を含み、反応は、最終生成物の安定性と純度を確保するために、制御された温度とpH条件下で行われます .
工業生産方法
This compoundは主に研究設定で使用されており、まだ大規模に市販されていませんが、その生産は、標準的な有機合成技術を使用してスケールアップできます。 これには、自動合成機器の使用と、高性能液体クロマトグラフィー(HPLC)などの精製方法が含まれ、目的の純度レベルを実現します .
化学反応の分析
反応の種類
dTAG-13は、次のようないくつかの種類の化学反応を起こします。
一般的な試薬と条件
This compoundを含む反応で使用される一般的な試薬には、DMSOやエタノールなどの有機溶媒が含まれます。 反応は通常、室温またはわずかに高温で行われ、結合と分解のプロセスを促進します .
生成される主要な生成物
This compoundを含む反応から生成される主要な生成物は、分解された標的タンパク質とポリユビキチン化プロセスの副生成物です .
科学研究への応用
This compoundは、科学研究において、次のような幅広い用途があります。
類似化合物との比較
類似化合物
dTAG V-1: dTAG-13と比較して、薬物動態特性が向上した別の分解剤化合物であり、半減期が長く、バイオアベイラビリティが高くなっています.
PROTAC(プロテオリシス・ターゲティング・キメラ): ユビキチン-プロテアソーム系を通じて標的タンパク質の分解を誘発するthis compoundと類似の化合物のクラス.
This compoundの独自性
This compoundは、FKBP12 F36V変異タンパク質に対する高い選択性と、標的タンパク質の迅速で可逆的かつ選択的な分解という点で、独特です。 これは、タンパク質の機能を研究し、制御され正確な方法で薬物標的を検証するための貴重なツールとなっています .
特性
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexylamino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H68N4O15/c1-7-37(36-32-47(71-4)52(73-6)48(33-36)72-5)54(65)60-29-14-12-19-41(60)57(68)76-43(25-22-35-23-26-44(69-2)46(31-35)70-3)38-17-10-11-20-42(38)75-34-50(63)58-28-13-8-9-15-30-74-45-21-16-18-39-51(45)56(67)61(55(39)66)40-24-27-49(62)59-53(40)64/h10-11,16-18,20-21,23,26,31-33,37,40-41,43H,7-9,12-15,19,22,24-25,27-30,34H2,1-6H3,(H,58,63)(H,59,62,64)/t37-,40?,41-,43+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFBRLAWLPZOMJ-QHVFGHLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCOC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H68N4O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1049.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dTAG-13 interact with its target and what are the downstream effects?
A1: this compound works by hijacking the cell's own protein degradation machinery. One part of the molecule binds to a protein of interest that has been genetically modified to contain a specific tag called FKBP12F36V [, , , ]. The other part of this compound binds to an E3 ubiquitin ligase, a component of the ubiquitin-proteasome system responsible for tagging proteins for degradation. This interaction brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome [, , , ].
Q2: What are the advantages of using the dTAG system for protein degradation compared to traditional genetic methods like CRISPR knockout?
A2: The dTAG system offers several advantages over traditional genetic methods:
- Reversibility: Unlike genetic knockouts, the effects of this compound are reversible. Once the compound is removed, the tagged protein can be re-synthesized [, ]. This allows researchers to study the acute effects of protein loss.
- Rapid Kinetics: this compound induces rapid degradation of the target protein, typically within hours, which is much faster than genetic methods [, ]. This allows researchers to observe more immediate downstream effects.
- Titratability: The dosage of this compound can be finely tuned to achieve different levels of protein knockdown [, ]. This allows for a more nuanced understanding of the protein's function.
Q3: Has the dTAG system been used to study any specific proteins in vivo?
A3: Yes, researchers have successfully used the dTAG system to degrade CDK2 and CDK5 in adult mice []. This study demonstrated the feasibility of using this compound for in vivo protein degradation and provided valuable insights into the physiological consequences of CDK2 and CDK5 loss.
Q4: Are there any potential limitations or challenges associated with using this compound in vivo?
A4: One challenge encountered in the study utilizing this compound in vivo was the difficulty in delivering the compound across the blood-brain barrier []. This suggests that modifications or alternative delivery strategies might be needed for targeting proteins within the central nervous system. Additionally, finding the optimal formulation and dosage regimen for in vivo use while minimizing potential toxicity requires careful consideration [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



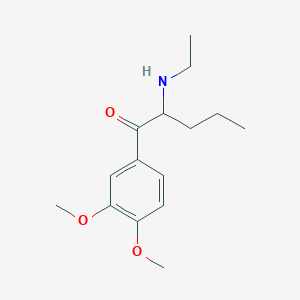
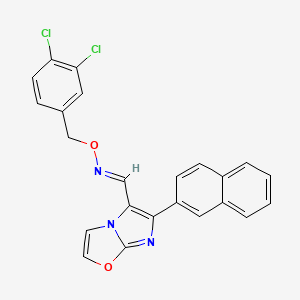
![3-[[2-[4-(4-Tert-butylphenyl)phenoxy]acetyl]amino]benzoic acid](/img/structure/B607143.png)
